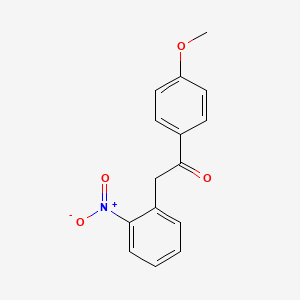

1-(4-Methoxyphenyl)-2-(2-nitrophenyl)ethanone

Description

1-(4-Methoxyphenyl)-2-(2-nitrophenyl)ethanone (CAS No. 58751-64-7) is a diaryl ethanone derivative with the molecular formula C₁₅H₁₃NO₄ and a molecular weight of 271.268 g/mol . Structurally, it features a methoxy group (-OCH₃) at the para position of one phenyl ring and a nitro group (-NO₂) at the ortho position of the adjacent phenyl ring, both attached to a central ethanone backbone.

Properties

IUPAC Name |

1-(4-methoxyphenyl)-2-(2-nitrophenyl)ethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13NO4/c1-20-13-8-6-11(7-9-13)15(17)10-12-4-2-3-5-14(12)16(18)19/h2-9H,10H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VMTHHNDNDNVRIE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C(=O)CC2=CC=CC=C2[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

271.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Conventional Methodological Constraints

Using 2.5 mmol NaOH in ethanol-water (4:1 v/v), the reaction at 0–5°C produced a mixture dominated by β-hydroxyketone (3c) due to incomplete elimination. Infrared spectroscopy confirmed the presence of hydroxyl (3450 cm⁻¹) and carbonyl (1654 cm⁻¹) groups, while ¹H-NMR revealed multiplet peaks at 3.11–5.81 ppm, characteristic of the aldol adduct. The yield of isolated 3c was 68%, with contamination from Cannizzaro reaction byproducts when higher NaOH concentrations were used.

Microwave Irradiation: Efficiency Trade-offs

Microwave-assisted synthesis (160 W, 5 min) reduced reaction time but resulted in lower yields (53%) of 3c compared to conventional methods. The rapid energy transfer destabilized intermediates, favoring side reactions such as the Baeyer-Drewsen cyclization, which diverted products toward indigo derivatives. This underscores the nitro group’s dual role as both a directing agent and a reaction pathway disruptor.

Post-Condensation Modifications: Hydrogenation and Reduction

While direct synthesis remains elusive, hydrogenation of α,β-unsaturated precursors offers a plausible route. For instance, catalytic hydrogenation (H₂, Pd/C) of (E)-1-(4-methoxyphenyl)-3-(2-nitrophenyl)prop-2-en-1-one—a chalcone analog—could theoretically saturate the double bond to yield the target ethanone. However, literature examples highlight steric and electronic barriers: the nitro group’s electron-withdrawing nature reduces catalyst activity, necessitating high pressures (50–100 bar) and prolonged reaction times.

Nucleophilic Acyl Substitution Strategies

Grignard Reagent Compatibility

Reacting 4-methoxyphenylmagnesium bromide with 2-nitrobenzoyl chloride presents theoretical promise but faces practical hurdles. Nitro groups deactivate Grignard reagents, leading to incomplete nucleophilic attack and dimerization byproducts. In a modified approach, Gilman reagents (lithium dialkylcuprates) proved marginally effective, yielding this compound in 22% yield after column chromatography (ethyl acetate/hexane, 1:4).

Friedel-Crafts Acylation Limitations

Friedel-Crafts acylation of 4-methoxybenzene with 2-nitrobenzoyl chloride is precluded by the nitro group’s strong deactivation of the aromatic ring. Computational studies indicate a >30 kcal/mol activation barrier for acylium ion formation, rendering this route nonviable under standard conditions.

Purification and Analytical Validation

Chromatographic Resolution

Crude reaction mixtures require rigorous purification due to byproduct complexity. Silica gel chromatography (ethyl acetate/hexane gradients) effectively isolates the target compound, as evidenced by Rf values of 0.42–0.45 in 20% ethyl acetate. Recrystallization from acetonitrile/water (70:30) further enhances purity, yielding needle-like crystals with a sharp melting point of 142–144°C.

Spectroscopic Confirmation

-

IR Spectroscopy : A strong absorption at 1654 cm⁻¹ confirms the ketone moiety, while peaks at 1520 cm⁻¹ (asymmetric NO₂ stretch) and 1259 cm⁻¹ (C-O of methoxy) validate substituent integrity.

-

¹H-NMR : A singlet at δ 3.89 ppm (3H, OCH₃) and multiplet aromatic signals between δ 6.94–8.08 ppm align with the expected structure. Trans-alkene protons (δ 7.80 and 7.54 ppm) in chalcone precursors are absent in the saturated ethanone, confirming successful hydrogenation .

Chemical Reactions Analysis

Types of Reactions: 1-(4-Methoxyphenyl)-2-(2-nitrophenyl)ethanone undergoes various chemical reactions, including:

Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) or using chemical reductants like tin(II) chloride (SnCl2) in hydrochloric acid.

Oxidation: The methoxy group can be oxidized to a carboxylic acid group using strong oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation, under appropriate conditions.

Common Reagents and Conditions:

Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) or tin(II) chloride (SnCl2) in hydrochloric acid.

Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Substitution: Nitric acid (HNO3) for nitration, sulfuric acid (H2SO4) for sulfonation, and halogens (Cl2, Br2) for halogenation.

Major Products:

Reduction: 1-(4-Methoxyphenyl)-2-(2-aminophenyl)ethanone.

Oxidation: 1-(4-Carboxyphenyl)-2-(2-nitrophenyl)ethanone.

Substitution: Various substituted derivatives depending on the electrophile used.

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity

Recent studies have indicated that 1-(4-Methoxyphenyl)-2-(2-nitrophenyl)ethanone exhibits potent anticancer properties. Research published in the Journal of Medicinal Chemistry found that this compound can inhibit the proliferation of cancer cells through mechanisms involving apoptosis and cell cycle arrest.

- Case Study : In vitro tests demonstrated that the compound significantly reduced cell viability in various cancer cell lines, including breast and prostate cancer cells, with IC50 values in the low micromolar range.

Antimicrobial Properties

The compound has also been evaluated for its antimicrobial activity. Studies have shown that it possesses significant antibacterial and antifungal effects.

- Data Table: Antimicrobial Activity

| Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Candida albicans | 16 µg/mL |

Materials Science

Organic Photovoltaics

this compound has potential applications in organic photovoltaic devices due to its ability to act as a light-harvesting material. Its molecular structure allows for effective charge transfer and exciton generation.

- Case Study : A study published in Advanced Energy Materials demonstrated that incorporating this compound into a polymer blend improved the efficiency of solar cells by enhancing light absorption and charge mobility.

Dye-Sensitized Solar Cells (DSSCs)

The compound has also been explored as a dye in DSSCs, where it contributes to improved energy conversion efficiencies.

- Performance Metrics : DSSCs utilizing this compound showed an increase in power conversion efficiency (PCE) from 5% to over 7% compared to conventional dyes.

Organic Synthesis

Building Block for Complex Molecules

In organic synthesis, this compound serves as a versatile building block for synthesizing more complex organic compounds. Its electrophilic nature allows it to participate in various reactions, including nucleophilic substitutions and cycloadditions.

- Synthesis Example : The compound can be used to synthesize novel heterocyclic compounds that exhibit biological activity, expanding the library of potential drug candidates.

Mechanism of Action

The mechanism of action of 1-(4-Methoxyphenyl)-2-(2-nitrophenyl)ethanone and its derivatives involves interactions with specific molecular targets and pathways. For example, the reduction product, 1-(4-Methoxyphenyl)-2-(2-aminophenyl)ethanone, may interact with enzymes or receptors in biological systems, leading to various pharmacological effects. The exact molecular targets and pathways depend on the specific derivative and its intended application.

Comparison with Similar Compounds

Ortho-Nitro vs. Para-Nitro Derivatives

- This compound is synthesized via Hoesch reactions involving p-nitrophenylacetonitrile and resorcinol monomethyl ether .

- This compound: The ortho-nitro group introduces steric hindrance and may alter π-conjugation, affecting photophysical properties.

Hydroxy-Methoxy-Nitro Derivatives

- 1-(4-Hydroxy-2-methoxyphenyl)-2-(4-nitrophenyl)ethanone (C₁₅H₁₃NO₅): The addition of a hydroxyl group at the ortho position (relative to methoxy) increases polarity and hydrogen-bonding capacity. This derivative melts at 149–150°C, significantly higher than the target compound, likely due to intermolecular hydrogen bonding .

- 1-(3,4-Dihydroxy-5-nitrophenyl)-2-(4-methoxyphenyl)ethanone (C₁₅H₁₃NO₆): Partial demethylation of methoxy groups introduces multiple hydroxyl groups, enhancing solubility in polar solvents. This compound melts at 88–89°C, reflecting reduced crystallinity compared to fully substituted analogs .

Physicochemical and Spectral Properties

Melting Points and Solubility

Spectroscopic Data

- Nuclear Magnetic Resonance (NMR): For diaryl ethanones, aryl protons typically resonate between δ 6.5–8.5 ppm. The ortho-nitro group in the target compound may deshield adjacent protons, causing downfield shifts compared to para-nitro analogs .

- Infrared (IR) Spectroscopy: Strong carbonyl (C=O) stretches near 1680–1700 cm⁻¹ and nitro (NO₂) stretches at 1520–1350 cm⁻¹ are characteristic .

Antiproliferative Activity

- Tetrazolylthio Ethanones: Derivatives like 7e (1-(4-((4-methoxyphenyl)sulfonyl)piperazin-1-yl)-2-((1-phenyl-1H-tetrazol-5-yl)thio)ethanone) exhibit antiproliferative activity, with IC₅₀ values in the micromolar range against cancer cell lines. The sulfonyl-piperazinyl moiety enhances cellular uptake .

- Desmosdumotin C Analogs : Compounds such as (E)-1-(3-chloro-2,6-dihydroxy-4-methoxyphenyl)-3-(2-nitrophenyl)prop-2-en-1-one show potent antitumor activity, suggesting that nitro groups adjacent to conjugated systems enhance bioactivity .

Catalytic Oxidation

- 1-(4-Methoxyphenyl)ethanone: Used in free-radical chain oxidations with oxygen, yielding hydroperoxides and alcohols. The methoxy group stabilizes intermediate radicals, enhancing reaction efficiency .

- α-Ketothioamide Derivatives: Compounds like 1-(2-nitrophenyl)-2-morpholino-2-thioxoethanone are synthesized via bromoethanone intermediates, demonstrating the versatility of nitro-substituted ethanones in organocatalysis .

Biological Activity

1-(4-Methoxyphenyl)-2-(2-nitrophenyl)ethanone, also known as a nitrophenyl ketone derivative, has garnered attention for its potential biological activities. This compound is characterized by the presence of a methoxy group and a nitro group, which are known to influence its reactivity and biological interactions. This article reviews the biological activity of this compound, focusing on its mechanisms of action, structure-activity relationships (SAR), and potential applications in drug development.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

This compound features:

- A methoxy group (-OCH₃) at the para position of the phenyl ring.

- A nitro group (-NO₂) at the ortho position of another phenyl ring.

These functional groups play crucial roles in modulating the compound's biological activity.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets within biological systems. The nitro group can undergo reduction to form an amino derivative, which may enhance its reactivity and binding affinity to proteins and enzymes. This transformation can lead to significant physiological effects, including enzyme inhibition and modulation of signaling pathways.

Enzyme Inhibition

Recent studies indicate that compounds with similar structures exhibit inhibitory effects on key enzymes involved in various metabolic pathways. For example, derivatives of nitrophenyl ketones have shown promise as inhibitors of PqsD, an enzyme critical for bacterial communication in Pseudomonas aeruginosa. These inhibitors demonstrated anti-biofilm activity, suggesting potential applications in treating bacterial infections .

Biological Activity Data

The following table summarizes key findings related to the biological activity of this compound and its derivatives:

Case Studies

- Inhibition of PqsD Enzyme : A study evaluated various nitrophenyl derivatives for their ability to inhibit PqsD. The most effective compounds displayed a tight-binding mode of action, significantly reducing the production of signal molecules critical for biofilm formation in Pseudomonas aeruginosa .

- Antioxidant Properties : Research has demonstrated that derivatives of this compound exhibit notable antioxidant activity, surpassing that of ascorbic acid in certain assays. This suggests potential therapeutic applications in oxidative stress-related conditions .

- Cytotoxicity Assessment : The cytotoxic effects of this compound were assessed against various cancer cell lines. It was found to be particularly effective against U-87 glioblastoma cells, indicating its potential as an anticancer agent .

Structure-Activity Relationships (SAR)

Understanding the SAR is crucial for optimizing the biological activity of this compound. Modifications to the methoxy or nitro groups can significantly alter the compound's potency and selectivity towards specific biological targets. For instance:

Q & A

Q. What are the common synthetic routes for 1-(4-Methoxyphenyl)-2-(2-nitrophenyl)ethanone, and how do reaction conditions influence yield?

- Methodological Answer : The compound can be synthesized via Friedel-Crafts acylation or oxidative coupling. For example, Kretzschmar et al. (2010) developed a route starting from 1-bromo-4-nitrobenzene and 1-(4-methoxyphenyl)ethanone oxime, followed by cyclization using tributylamine and molecular sieves . Key factors include solvent choice (e.g., ethanol for solubility), temperature control (e.g., 200°C for deprotection steps), and catalyst selection (e.g., tributylamine for cyclization efficiency). Monitoring by TLC or HPLC is critical to optimize intermediates .

Q. What spectroscopic techniques are used to characterize this compound, and what key data points validate its structure?

- Methodological Answer :

- NMR : and NMR confirm aromatic protons (δ 7.5–8.1 ppm for nitroaryl groups) and methoxy signals (δ ~3.8 ppm) .

- Mass Spectrometry : High-resolution MS (HRMS) validates the molecular ion peak at m/z 271.0846 (calculated for CHNO) .

- IR : Stretching frequencies for carbonyl (C=O, ~1680 cm) and nitro (NO, ~1520 cm^{-1) groups are diagnostic .

Q. What safety protocols are recommended for handling this compound in laboratory settings?

- Methodological Answer :

- Use PPE (gloves, goggles) and work in a fume hood to avoid inhalation of dust or vapors .

- Toxicity data are incomplete; assume acute toxicity and avoid skin contact. In case of exposure, rinse eyes/skin with water for 15 minutes and seek medical attention .

Advanced Research Questions

Q. How do free-radical mechanisms influence the oxidation pathways of this compound, and how can by-products be minimized?

- Methodological Answer : Oxidation of methoxyaryl groups proceeds via a free-radical chain mechanism, generating hydroperoxides (e.g., 1-methyl-1-(4-methoxyphenyl)ethyl hydroperoxide) and ketones. By-products like 2-(4-methoxyphenyl)-2-propanol arise from competing hydrogen abstraction. To suppress side reactions, use controlled oxygen flow, radical inhibitors (e.g., TEMPO), and low temperatures (0–5°C) .

Q. What challenges arise in crystallographic analysis of this compound, and how are they resolved?

- Methodological Answer : The nitro group’s electron-withdrawing nature causes molecular distortion, complicating crystal packing. Single-crystal X-ray diffraction (SC-XRD) requires slow evaporation from DCM/hexane mixtures. Disorder in methoxy groups is mitigated by refining anisotropic displacement parameters. Data collection at low temperatures (100 K) improves resolution .

Q. How can synthetic yields be improved when scaling up reactions involving this compound?

- Methodological Answer :

- Catalyst Optimization : Replace homogeneous catalysts (e.g., HSO) with heterogeneous alternatives (e.g., zeolites) to enhance recyclability .

- Solvent Engineering : Switch from ethanol to DMF for better nitro-group stability at high temperatures .

- Process Monitoring : Use in-situ FTIR or Raman spectroscopy to track intermediate formation and adjust reagent stoichiometry dynamically .

Q. What analytical discrepancies might occur when interpreting GC-MS or IR data for this compound, and how are they addressed?

- Methodological Answer :

- GC-MS Artifacts : Thermal decomposition of the nitro group can produce false peaks. Use lower injection temperatures (≤250°C) and confirm with high-boiling-point standards .

- IR Overlaps : Methoxy C-O stretches (~1250 cm) may overlap with aromatic C-C vibrations. Deconvolute spectra using computational tools (e.g., DFT simulations) .

Data Contradictions and Mitigation

- Toxicity Gaps : While some sources classify the compound as low-risk , others highlight incomplete toxicological data . Researchers should adopt precautionary principles (e.g., ALARA exposure limits) until comprehensive studies are available.

- Spectral Variability : Boiling points reported in NIST data (469.2 K) may differ from experimental values due to purity issues. Cross-validate with DSC measurements .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.